molecular formula C14H11NO3S B262279 Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate

Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate

Cat. No. B262279
M. Wt: 273.31 g/mol
InChI Key: DVFIRQQIMZTUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate is a chemical compound that has attracted significant attention in scientific research due to its potential applications in the fields of medicine and biochemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate has various biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate in lab experiments include its high potency and specificity for certain enzymes and pathways. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for the research and development of Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate. These include:
1. Further studies to determine the optimal dosage and administration of this compound for the treatment of various diseases.
2. Development of new synthesis methods to produce Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate with higher yields and purity.
3. Investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
4. Development of new formulations of Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate for improved bioavailability and efficacy.
In conclusion, Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate is a promising compound with significant potential for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to determine its optimal dosage and administration.

Synthesis Methods

Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate can be synthesized using a variety of methods, including the one-pot reaction of isatin, malononitrile, and thiourea in the presence of ethyl cyanoacetate. Another method involves the reaction of isatin, malononitrile, and thiourea in the presence of triethyl orthoformate and acetic anhydride. Both methods have been found to be effective in producing high yields of the compound.

Scientific Research Applications

Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate has been studied extensively for its potential applications in the fields of medicine and biochemistry. Studies have shown that this compound has significant anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

Product Name

Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

ethyl 2-oxo-9H-thiopyrano[2,3-b]indole-4-carboxylate

InChI

InChI=1S/C14H11NO3S/c1-2-18-14(17)9-7-11(16)19-13-12(9)8-5-3-4-6-10(8)15-13/h3-7,15H,2H2,1H3

InChI Key

DVFIRQQIMZTUSU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=O)SC2=C1C3=CC=CC=C3N2

Canonical SMILES

CCOC(=O)C1=CC(=O)SC2=C1C3=CC=CC=C3N2

Origin of Product

United States

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